molecular formula C18H25F2NO5S B2930590 Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate CAS No. 1881331-28-7

Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate

Cat. No. B2930590
CAS RN: 1881331-28-7
M. Wt: 405.46
InChI Key: MSKHTHJLJMSQPV-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate, also known as Boc-3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylic acid tert-butyl ester, is a chemical compound that has gained significant interest in scientific research. This compound is a piperidine derivative that has a tert-butyl ester protecting group, which makes it useful in organic synthesis.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Synthesis Techniques

The synthesis of similar tert-butyl piperidine carboxylates involves multi-step processes, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, showcases a three-step synthesis process from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with an overall yield of 20.2% (Min Wang et al., 2015).

Role in Active Compounds

Tert-butyl piperidine carboxylates serve as crucial intermediates in the synthesis of biologically active compounds, including anticancer drugs and inhibitors. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an important intermediate for small molecule anticancer drugs, demonstrating the compound's significance in medicinal chemistry (Binliang Zhang et al., 2018).

Molecular Building Blocks

Versatile Intermediates

These compounds are versatile intermediates for the synthesis of a variety of structurally diverse molecules. For example, the preparation of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate illustrates how such intermediates can serve as new scaffolds for substituted piperidines through regioselective ring-opening and subsequent reactions (Rianne A. G. Harmsen et al., 2011).

Synthetic Building Blocks

The synthesis and application of tert-butyl piperidine carboxylates in creating cyclic amino acid esters and other complex molecules highlight their role as synthetic building blocks. The creation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction exemplifies this utility (T. Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3,3-difluoro-5-methyl-4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO5S/c1-12-6-8-14(9-7-12)27(23,24)26-15-13(2)10-21(11-18(15,19)20)16(22)25-17(3,4)5/h6-9,13,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHTHJLJMSQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1OS(=O)(=O)C2=CC=C(C=C2)C)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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